molecular formula C13H14N2O2 B8292284 2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol

2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol

Cat. No.: B8292284
M. Wt: 230.26 g/mol
InChI Key: YUWDTNBBTAXOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol is an organic compound with the molecular formula C14H16N2O2 It is known for its unique structure, which includes a methoxy group attached to a pyridine ring and an amino group linked to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol typically involves the reaction of 6-methoxy-2-pyridinecarboxaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol is unique due to its specific structural features, such as the methoxy group on the pyridine ring and the amino group linked to the phenol moiety.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-[[(6-methoxypyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C13H14N2O2/c1-17-13-8-4-7-12(15-13)14-9-10-5-2-3-6-11(10)16/h2-8,16H,9H2,1H3,(H,14,15)

InChI Key

YUWDTNBBTAXOQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)NCC2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

512 mg (2.41 mmol, 1.5 eq) of sodium triacetoxyborohydride are added to a solution of 200 mg (1.61 mmol, 1 eq) of 6-methoxypyridin-2-ylamine (starting material 1) and 236 mg (2.41 mmol, 1 eq) of 2-hydroxybenzaldehyde (starting material 2) in 20 ml of tetrahydrofuran. The solution is stirred at room temperature for 48 h. It is evaporated and the residue is taken up in 100 ml of dichloromethane and then extracted with a saturated aqueous solution of ammonium chloride. The aqueous phase is extracted twice with dichloromethane. The organic phases are combined and dried over sodium sulphate. The residue is chromatographed on silica gel (5/95 ethyl acetate/heptane). 2-[(6-methoxypyridin-2-ylamino)methyl]phenol is obtained in the form of a white solid. Melting point=103° C.
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512 mg
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200 mg
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0 (± 1) mol
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236 mg
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20 mL
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